
Hydrazine
Overview
Description
Hydrazine is an inorganic compound with the chemical formula N₂H₄. It is a colorless, flammable liquid with an ammonia-like odor. This compound is highly reactive and is used in various industrial and scientific applications. It is primarily known for its use as a rocket propellant and a precursor to various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrazine can be synthesized through several methods, with the most common being the Raschig process. This process involves the oxidation of ammonia with sodium hypochlorite in the presence of gelatin or glue. The reaction occurs in two steps: first, chloramine is formed, and then it reacts with excess ammonia to produce this compound .
Industrial Production Methods:
Raschig Process: Involves the oxidation of ammonia using sodium hypochlorite.
Ketazine Process: This method involves the oxidation of ammonia by hydrogen peroxide in the presence of a ketone.
Peroxide Process: Utilizes hydrogen peroxide as the oxidant to produce this compound hydrate.
Chemical Reactions Analysis
Decomposition Reactions
Hydrazine undergoes both thermal and catalytic decomposition, producing nitrogen, hydrogen, and ammonia. The pathways depend on conditions such as temperature, pressure, and catalysts:
Thermal Decomposition
Above 200°C, this compound decomposes via:
Catalytic Decomposition
In rocket propulsion, iridium or alumina catalysts drive:
Selectivity in Catalytic Pathways (Source ):
Catalyst | Selectivity for H₂ (%) | Temperature Range (°C) |
---|---|---|
Rh | 43.8 | 25–100 |
Ir | 60–70 | 25–50 |
Ru | <10 | 25–100 |
Combustion Reactions
This compound combusts exothermically in oxygen or air:
With excess oxygen, toxic byproducts form:
Key Thermodynamic Data (Source ):
- Heat of combustion: 19.41 MJ/kg
- Flash point: 52°C
- Autoignition temperature: 23–270°C (varies with impurities)
Redox Reactions
This compound acts as a potent reducing agent in acidic or alkaline media:
With Metal Ions
With Halogens
Catalytic Cross-Coupling (Source ):
Pd/CyPF-tBu enables aryl this compound synthesis from this compound and aryl halides:
- Turnover numbers (TON): >10,000
- Selectivity for monoarylation: >95%
Reactions with Acids and Bases
This compound exhibits weak basicity () and forms salts:
With HCl
With HNO₂
Nitrous acid induces nitrosation and decomposition (Source ):
Atmospheric Reactions
This compound reacts with hydroxyl radicals (OH- ) and ozone in the atmosphere (Source ):
**With OH- **
- Rate constant: at 298 K
- Atmospheric lifetime: 32.8–1,161 hours (0–50 km altitude)
With O₃
- Half-life in polluted air: <10 minutes
Biological and Catalytic Oxidation
Anaerobic ammonium-oxidizing (anammox) bacteria metabolize this compound (Source ):
- Rate: 0.8 nmol min⁻¹ (mg VSS)⁻¹
Hazardous Reactivity
This compound reacts violently with:
- Oxidizers : HNO₃, H₂O₂, Cl₂ (Source )
- Metals : Ag, Hg, Ti (forms explosive hydrazides)
- Porous materials : Wood, cloth (spontaneous ignition)
Explosive Byproducts :
- Ammonia (NH₃)
- Nitrogen oxides (NOₓ)
Scientific Research Applications
Rocket Propellants and Fuels
One of the most significant uses of hydrazine is in the aerospace industry as a rocket propellant. This compound and its derivatives are employed due to their high energy content and storability:
- Applications:
- Used in spacecraft propulsion systems (e.g., the Dawn mission).
- Serves as a fuel in the F-16 fighter jet and Space Shuttle's emergency start system.
Application | Type | Example Usage |
---|---|---|
Rocket Propellant | Monomethylthis compound (MMH) | Spacecraft propulsion |
Fuel | This compound | Emergency systems in aircraft |
Chemical Blowing Agents
This compound is extensively used as a precursor to blowing agents that produce gas when heated, crucial for manufacturing polymer foams:
- Key Compounds:
- Azodicarbonamide (ADC)
- Azobisisobutyronitrile (ABIN)
These compounds decompose to release gases such as nitrogen, facilitating foam expansion.
Water Treatment
In industrial settings, this compound acts as an oxygen scavenger in boiler systems to prevent corrosion:
- Functionality:
- Reduces dissolved oxygen levels.
- Maintains pH balance in water used in heating systems.
Application | Function | Impact |
---|---|---|
Water Treatment | Oxygen Scavenger | Reduces corrosion in boilers |
Pharmaceutical Applications
This compound derivatives are vital in the synthesis of various pharmaceuticals and agrochemicals:
- Pharmaceuticals:
- Cefazolin (antibiotic)
- Anastrozole (cancer treatment)
- Agrochemicals:
- Metazachlor (herbicide)
- Propiconazole (fungicide)
These compounds often involve the conversion of this compound into heterocyclic structures, which exhibit biological activity.
Case Study: this compound in Cancer Treatment
Research has shown that this compound derivatives can inhibit tumor growth. For instance, anastrozole has been effectively used in treating hormone receptor-positive breast cancer, showcasing this compound's potential in oncology.
Environmental and Safety Considerations
While this compound has numerous applications, it poses significant health risks due to its toxicity:
- Toxicological Data:
- Exposure can lead to soft tissue injuries and pulmonary damage.
- Long-term exposure has been linked to mutagenic effects in various animal studies.
Mechanism of Action
Hydrazine exerts its effects through several mechanisms:
Molecular Targets and Pathways:
Reducing Agent: this compound donates hydrogen atoms in chemical reactions, making it a powerful reducing agent.
Enzyme Inhibition: this compound can inhibit enzymes such as pyridoxine kinase, leading to a functional deficiency of vitamin B6.
Free Radical Formation: Metabolism of this compound produces free radical intermediates, which can cause cellular damage.
Comparison with Similar Compounds
Hydrazine is compared with other similar compounds, such as ammonia (NH₃), methyl this compound (CH₃NHNH₂), and phenylthis compound (C₆H₅NHNH₂):
Ammonia (NH₃):
Similarities: Both are nitrogen-hydrogen compounds with strong reducing properties.
Differences: Ammonia is a gas at room temperature, while this compound is a liquid.
Methyl this compound (CH₃NHNH₂):
Similarities: Both contain the this compound functional group and are used as rocket propellants.
Differences: Methyl this compound has a methyl group attached, making it more volatile and toxic than this compound.
Phenylthis compound (C₆H₅NHNH₂):
Similarities: Both are used in organic synthesis to form hydrazones.
Differences: Phenylthis compound has a phenyl group, making it less volatile but more toxic than this compound.
This compound’s unique properties, such as its high reactivity and ability to act as a reducing agent, make it a valuable compound in various scientific and industrial applications.
Biological Activity
Hydrazine (N2H4) is a simple inorganic compound known for its diverse biological activities. It is primarily recognized for its role in various chemical reactions and as a precursor in the synthesis of pharmaceuticals. This article explores the biological activities of this compound, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties, supported by case studies and research findings.
Overview of this compound
This compound is a colorless, flammable liquid with a strong ammonia-like odor. It is highly soluble in water and has been used in various industrial applications, including as a rocket propellant and in the production of polymers. However, its biological implications have garnered significant attention due to its potential therapeutic effects and toxicological concerns.
Antimicrobial Activity
This compound derivatives, particularly hydrazones and hydrazides, exhibit significant antimicrobial properties. A review highlighted their effectiveness against various bacterial strains:
Compound | Diameter (mm) of Zone of Inhibition (ZOI) |
---|---|
Gram-Positive Bacteria | |
B. subtilis | 12 |
B. cereus | 46 |
P. aeruginosa | 15 |
E. coli | 16 |
Cefotaxime | 32 |
In studies conducted by Chennapragada et al., hydrazide–hydrazones demonstrated robust antibacterial activity against E. coli, P. aeruginosa, S. aureus, and B. cereus . The mechanism of action involves inhibition of DNA gyrase, with one compound showing an IC50 value of 19.32 µM, outperforming ciprofloxacin .
Anticancer Properties
This compound and its derivatives have been investigated for their anticancer potential. Various studies report that hydrazone derivatives can inhibit the proliferation of cancer cells across multiple lines:
- A549 (lung cancer) : IC50 values ranging from 4-17 µM.
- MCF-7 (breast cancer) : IC50 values around 6.7 nM.
- HepG2 (liver cancer) : Effective against hepatocellular carcinoma cell lines.
Research indicates that specific hydrazone compounds can induce apoptosis in cancer cells by targeting cellular pathways involved in cell survival and proliferation .
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules:
- DNA Interaction : this compound has been shown to form adducts with DNA, leading to modifications that may result in mutagenic effects .
- Cytochrome P450 Metabolism : this compound undergoes extensive metabolism via cytochrome P450 enzymes, which play a crucial role in its bioactivation and detoxification processes .
Toxicological Considerations
While this compound exhibits promising biological activities, it also poses significant toxicity risks:
- Hepatotoxicity : Studies indicate that this compound can induce hepatotoxic effects, characterized by increased triglyceride levels and depletion of ATP and glutathione in liver tissues .
- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies this compound as possibly carcinogenic to humans based on animal studies showing DNA adduct formation .
Case Studies
- Antitumor Activity Study : A study evaluated the antitumor activity of synthesized hydrazone derivatives against several cancer cell lines, revealing significant antiproliferative effects with IC50 values indicating potent activity .
- Antibacterial Efficacy : Another study assessed the antibacterial efficacy of hydrazide–hydrazone compounds against clinical isolates, demonstrating superior activity compared to conventional antibiotics .
Q & A
Q. Basic: What methodological approaches are used to detect trace hydrazine in environmental or biological samples?
Fluorescence probes are widely adopted due to their sensitivity (detection limits as low as 1.18 ppb ), selectivity, and suitability for in vivo imaging. These probes employ mechanisms like this compound-triggered bond cleavage or electron transfer, using fluorophores such as coumarin or rhodamine derivatives. Traditional methods like chromatography (HPLC, GC-MS) and electrochemical assays remain relevant but require extensive sample preparation and lack real-time monitoring capabilities . For field applications, portable fluorescence detectors are preferred over lab-based techniques like capillary electrophoresis, which demand specialized infrastructure .
Q. Advanced: How can computational methods elucidate this compound-mediated reaction mechanisms in inorganic redox systems?
Density functional theory (DFT) calculations are critical for modeling reaction pathways, such as the reduction of Np(VI) by this compound derivatives. Key steps include:
- Potential Energy Profile (PEP) Analysis : Identifies rate-determining steps and transition states (e.g., free radical mechanisms dominate in Np(VI) reduction) .
- Bonding Evolution Analysis : Natural bond orbital (NBO) and quantum theory of atoms-in-molecules (QTAIM) reveal electron redistribution during redox reactions .
- Catalyst Design : Computational screening predicts substituent effects on this compound derivatives’ reducing power, guiding synthesis of optimized ligands (e.g., hydroxyethyl this compound > methyl this compound > formyl hydrazide) .
Q. Basic: What experimental techniques characterize the thermophysical properties of liquid this compound for propulsion systems?
High-precision measurements under natural convection conditions are conducted using:
- Pressure-Temperature Controlled Chambers : To determine properties like viscosity, density, and thermal conductivity across operational ranges .
- Infrared Thermography : Quantifies heat transfer coefficients in rocket engine simulations .
- Catalytic Bed Analysis : Evaluates this compound decomposition efficiency in thrusters via mass spectrometry and gas chromatography .
Q. Advanced: How do thermal and this compound-mediated reduction mechanisms differ in graphene oxide (GO) functionalization?
- This compound Reduction : Selectively targets epoxide groups via nucleophilic attack, forming hydrazino alcohols. Edge-bound epoxides exhibit higher activation barriers than interior-bound ones due to steric effects .
- Thermal Reduction : Removes hydroxyl, carbonyl, and carboxyl groups through dehydroxylation/decarboxylation, favored at elevated temperatures. Kinetic studies show aromatic domain stability influences reaction rates .
- Synergistic Approaches : Sequential this compound-thermal treatments optimize oxygen content reduction while preserving structural integrity .
Q. Basic: What criteria guide catalyst selection for this compound decomposition in hydrogen production?
- Activity and Selectivity : Noble metals (e.g., Ir, Pt) or bimetallic alloys (Ni-Pt) enhance N–N bond cleavage, minimizing NH3 byproduct formation .
- Support Material : Al2O3 or CeO2 substrates improve dispersion and stability under high-temperature conditions .
- Kinetic Profiling : Arrhenius parameters (activation energy, pre-exponential factor) derived from isothermal experiments inform reactor design .
Q. Advanced: How can thermodynamic modeling optimize this compound monopropellant thruster performance?
- Equilibrium Calculations : Predict maximum specific impulse (Isp) and chamber temperature using software like RPA, accounting for ammonia dissociation (NH3 → 1.5H2 + 0.5N2) .
- Catalyst Bed Design : Coupling thermodynamic data with CFD simulations (e.g., Fluent) ensures complete this compound decomposition, minimizing unreacted propellant in nozzles .
- Validation : Experimental Isp measurements via thrust stands and pressure transducers validate model accuracy .
Q. Advanced: What analytical challenges arise in elemental profiling of high-purity this compound for space applications?
- Contamination Control : Trace metal analysis (e.g., Fe, Cu) requires inert sampling chambers and ultrapure reagents to avoid false positives .
- Method Standardization : NASA’s protocols emphasize ICP-MS calibration with matrix-matched standards and validation via interlaboratory comparisons .
- Speciation Analysis : Differentiating this compound hydrate (N2H4·H2O) from anhydrous forms using Raman spectroscopy and Karl Fischer titration .
Tables for Key Data
Property | This compound Monohydrate | Anhydrous this compound | Source |
---|---|---|---|
Density (g/cm³) | 1.03 | 1.01 | |
Thermal Conductivity (W/m·K) | 0.52 | 0.49 | |
TLV (EPA) | 10 ppb | 10 ppb |
Catalyst | This compound Conversion (%) | H2 Selectivity (%) | Source |
---|---|---|---|
Ir/Al2O3 | 98 | 95 | |
Ni-Pt/CeO2 | 99 | 97 |
Properties
IUPAC Name |
hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2/c1-2/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKJQQAXSVQMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2H4, H4N2, Array, H2NNH2 | |
Record name | HYDRAZINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5019 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE | |
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Record name | HYDRAZINE | |
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Record name | hydrazine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1184-66-3 (sulfate), 13464-80-7 (sulfate[2:1]), 13464-97-6 (mononitrate), 15823-35-5 (phosphate[1:1]), 37836-27-4 (nitrate), 5341-61-7 (di-hydrochloride), 59779-45-2 (phosphate[2:1]), 634-62-8 (tartrate), 7803-57-8 (monohydrate) | |
Record name | Hydrazine | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID3020702 | |
Record name | Hydrazine | |
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Molecular Weight |
32.046 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrazine, anhydrous appears as a colorless, fuming oily liquid with an ammonia-like odor. Flash point 99 °F. Explodes during distillation if traces of air are present. Toxic by inhalation and by skin absorption. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion. Used as a rocket propellant and in fuel cells., Hydrazine, aqueous solution, with more than 37% hydrazine appears as a colorless aqueous solution. May have an ammonia-like odor. Corrosive. Irritates skin and eyes; irritation to the eyes is delayed. Toxic by ingestion and skin absorption., Hydrazine, aqueous solution, with not more than 37% hydrazine appears as a colorless aqueous solution containing a maximum of 37% hydrazine by mass. Has an ammonia-like odor. Corrosive. Contact may irritate skin and eyes. Toxic by ingestion and skin absorption., Liquid; Other Solid, Colorless, fuming, oily liquid with an ammonia-like odor; [NIOSH], Liquid, COLOURLESS FUMING OILY HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, fuming, oily liquid with an ammonia-like odor., Colorless, fuming, oily liquid with an ammonia-like odor. [Note: A solid below 36 °F.] | |
Record name | HYDRAZINE, ANHYDROUS | |
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Boiling Point |
236.3 °F at 760 mmHg (EPA, 1998), 113.55 °C, Contracts on freezing. ...One gallon of commercial product weighs 8.38 lbs. ...Dissolves many inorganic substances. ...Forms an azeotropic mixture with water, boiling point (at 760 mm Hg) 120.3 °C, which contains 55 mole-% (68.5 weight-%) N2H4., BP: 56 °C at 71 mm Hg; 170 deg at 5 atm; 200 °C at 10 atm; 236 °C at 20 atm, 114 °C, 236.3 °F, 236 °F | |
Record name | HYDRAZINE, ANHYDROUS | |
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URL | https://cameochemicals.noaa.gov/chemical/5019 | |
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Record name | Hydrazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |
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Flash Point |
125.6 °F (EPA, 1998), Emergency Response Guidebook is for "hydrazine, anhydrous." 100 °F, 52 °C (126 °F) - closed cup, 100 °F - open cup, 40 °C c.c., 125.6 °F, 99 °F | |
Record name | HYDRAZINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5019 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hydrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/55 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Hydrazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HYDRAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HYDRAZINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/347 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hydrazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible (NIOSH, 2023), Miscible with water /1.0X10+6 mg/L/, Very soluble in water, Miscible with methyl, ethyl, propyl, isobutyl alcohols, Very soluble in ethanol, methanol, For more Solubility (Complete) data for Hydrazine (6 total), please visit the HSDB record page., 1000 mg/mL, Solubility in water: miscible, Miscible | |
Record name | HYDRAZINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5019 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hydrazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Hydrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | HYDRAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Hydrazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.011 at 59 °F (EPA, 1998) - Denser than water; will sink, 1.0036 g/cu cm, Density: 1.146 at -5 °C/4 °C; 1.0253 at 0 °C/4 °C; 1.024 at 2 °C/4 °C; 1.011 at 15 °C/4 °C; 1.0036 at 25 °C/4 °C; 0.9955 at 35 °C/4 °C, White crystalline powder. MP 198 °C. Density: 1.42. Corrosive. Freely soluble in water, slightly soluble in alcohol /Hydrazine dihydrochloride/, Relative density (water = 1): 1.01, 1.01 | |
Record name | HYDRAZINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5019 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hydrazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HYDRAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HYDRAZINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/347 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hydrazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 1.1 | |
Record name | HYDRAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
14.4 mmHg at 77 °F (EPA, 1998), 14.4 [mmHg], 14.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.1, 10 mmHg | |
Record name | HYDRAZINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5019 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hydrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/55 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Hydrazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HYDRAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HYDRAZINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/347 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hydrazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Major impurity is water (up to 2.5%), and up to 0.2% of undefined insoluble material ... | |
Record name | Hydrazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless oily liquid, Colorless fuming, oily liquid ... (Note: A solid below 36 °F), Anhydrous hydrazine is a waxy solid. | |
CAS No. |
302-01-2 | |
Record name | HYDRAZINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5019 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19326 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19196 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/hydrazine-results-aeglprogram | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Hydrazine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27RFH0GB4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hydrazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Hydrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | HYDRAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HYDRAZINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/347 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hydrazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/MU6D7B58.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
36 °F (EPA, 1998), 1.54 °C, MP: 127 °C; soluble in water at 25 °C /Hydrazine monohydroiodide/, 2 °C, 36 °F | |
Record name | HYDRAZINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5019 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hydrazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Hydrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | HYDRAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HYDRAZINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/347 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hydrazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
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Synthesis routes and methods V
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.